molecular formula C12H18O4 B14273684 3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid CAS No. 126395-79-7

3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid

Cat. No.: B14273684
CAS No.: 126395-79-7
M. Wt: 226.27 g/mol
InChI Key: WZJFBPCXCAGUKF-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with methoxy groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3,5-dimethoxybenzaldehyde and isopropylmagnesium bromide.

    Grignard Reaction: The first step involves a Grignard reaction where isopropylmagnesium bromide reacts with 3,5-dimethoxybenzaldehyde to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding ketone.

    Cyclization: The ketone undergoes cyclization to form the cyclohexadiene ring.

    Carboxylation: Finally, the cyclohexadiene is carboxylated to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
  • 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione

Uniqueness

3,5-Dimethoxy-1-(propan-2-yl)cyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

126395-79-7

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

3,5-dimethoxy-1-propan-2-ylcyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C12H18O4/c1-8(2)12(11(13)14)6-9(15-3)5-10(7-12)16-4/h6-8H,5H2,1-4H3,(H,13,14)

InChI Key

WZJFBPCXCAGUKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C=C(CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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